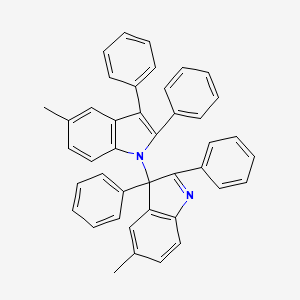
5,5'-Dimethyl-2,2',3,3'-tetraphenyl-3'H-1,3'-biindole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,5’-Dimethyl-2,2’,3,3’-tetraphenyl-3’H-1,3’-biindole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biindole core with dimethyl and tetraphenyl substitutions, which contribute to its distinct chemical behavior and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Dimethyl-2,2’,3,3’-tetraphenyl-3’H-1,3’-biindole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure efficient and cost-effective production on a larger scale.
化学反应分析
Types of Reactions
5,5’-Dimethyl-2,2’,3,3’-tetraphenyl-3’H-1,3’-biindole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic reagents such as halogens and nitrating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of substituted biindole compounds.
科学研究应用
5,5’-Dimethyl-2,2’,3,3’-tetraphenyl-3’H-1,3’-biindole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of 5,5’-Dimethyl-2,2’,3,3’-tetraphenyl-3’H-1,3’-biindole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
相似化合物的比较
Similar Compounds
1,1-Dimethyl-2,3,4,5-tetraphenylsilole: Known for its photoluminescent properties and used in optoelectronic applications.
1,2-Dimethyl-1,1,2,2-tetraphenyldisilane: Utilized in the synthesis of advanced materials and as a precursor for other organosilicon compounds.
Uniqueness
5,5’-Dimethyl-2,2’,3,3’-tetraphenyl-3’H-1,3’-biindole stands out due to its biindole core structure, which imparts unique chemical and physical properties
属性
CAS 编号 |
93252-45-0 |
|---|---|
分子式 |
C42H32N2 |
分子量 |
564.7 g/mol |
IUPAC 名称 |
5-methyl-1-(5-methyl-2,3-diphenylindol-3-yl)-2,3-diphenylindole |
InChI |
InChI=1S/C42H32N2/c1-29-24-26-38-35(27-29)39(31-15-7-3-8-16-31)40(32-17-9-4-10-18-32)44(38)42(34-21-13-6-14-22-34)36-28-30(2)23-25-37(36)43-41(42)33-19-11-5-12-20-33/h3-28H,1-2H3 |
InChI 键 |
PYHZGLABYMUHGM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)N(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5(C6=C(C=CC(=C6)C)N=C5C7=CC=CC=C7)C8=CC=CC=C8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


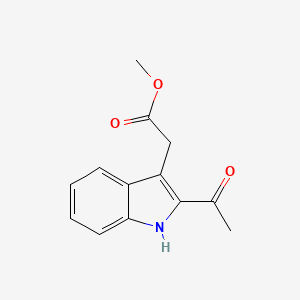
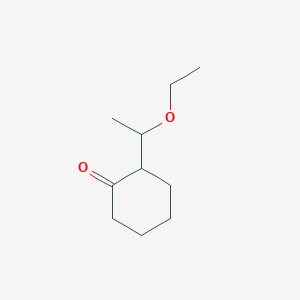

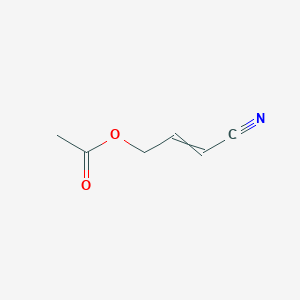
![[(5Z)-5-(2-iodobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B14365659.png)

![1,4,4-Trimethylbicyclo[3.2.0]hept-2-ene](/img/structure/B14365679.png)
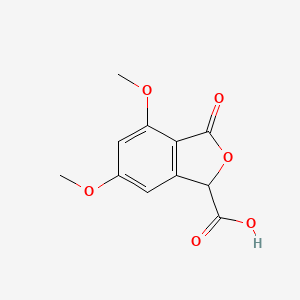
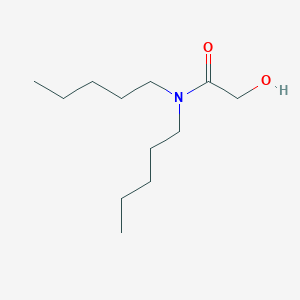
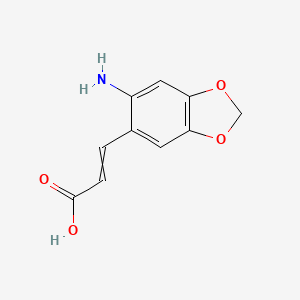
![N-Cyclohexyl-3-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14365702.png)
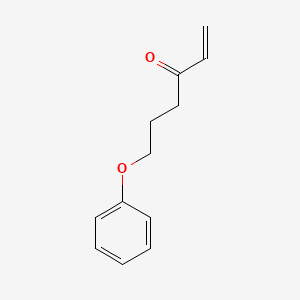
![2,6-Bis[(4-nitrosophenyl)methylidene]cyclohexan-1-one](/img/structure/B14365710.png)
![{[1-(But-2-en-2-yl)cyclopropyl]oxy}(trimethyl)silane](/img/structure/B14365726.png)
